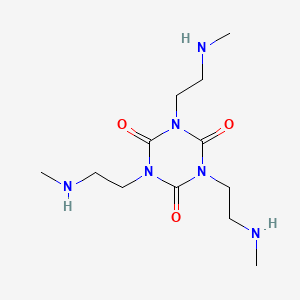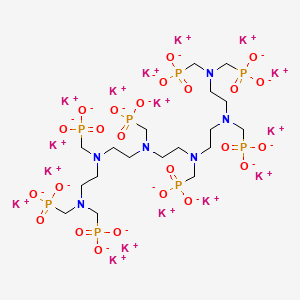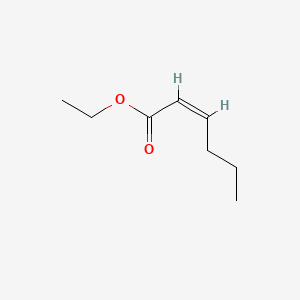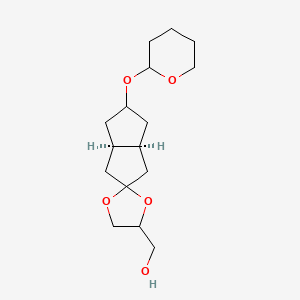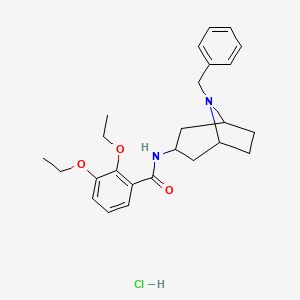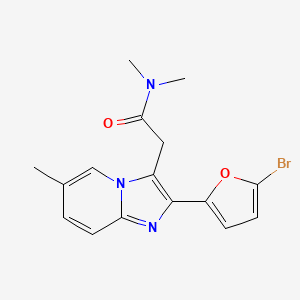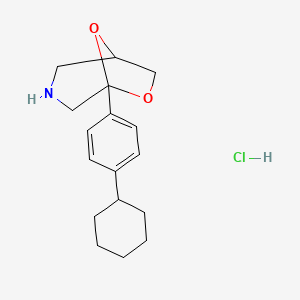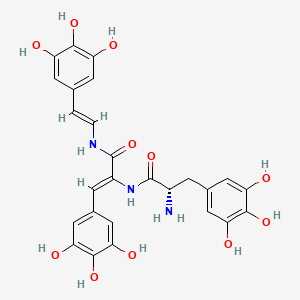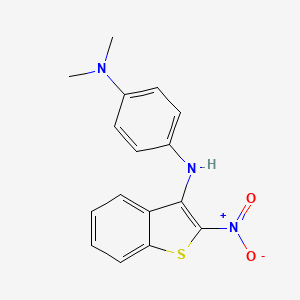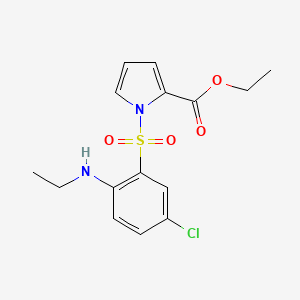
(Z)-4-Octen-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-4-Octen-1-ol: is an organic compound with the molecular formula C8H16O. It is an unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the chain, and a hydroxyl group (-OH) attached to the first carbon. The “Z” notation indicates that the higher priority substituents on the double-bonded carbons are on the same side, giving it a specific geometric configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common method for synthesizing (Z)-4-Octen-1-ol involves the hydroboration-oxidation of 4-octyne. The reaction typically uses diborane (B2H6) or a borane complex in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Reduction of (Z)-4-Octenal: Another method involves the reduction of (Z)-4-Octenal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the (Z)-isomer.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-4-Octen-1-ol can undergo oxidation reactions to form (Z)-4-Octenal or (Z)-4-Octenoic acid. Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to (Z)-4-Octene using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (Z)-4-Octenyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic conditions.
Reduction: H2 with a palladium catalyst or NaBH4.
Substitution: SOCl2 or phosphorus tribromide (PBr3).
Major Products:
Oxidation: (Z)-4-Octenal, (Z)-4-Octenoic acid.
Reduction: (Z)-4-Octene.
Substitution: (Z)-4-Octenyl chloride.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (Z)-4-Octen-1-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: The compound is studied for its role in insect pheromones, particularly in the communication systems of certain insect species.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties and as a building block in the synthesis of bioactive compounds.
Industry:
Flavor and Fragrance: The compound is used in the flavor and fragrance industry due to its pleasant odor, contributing to the formulation of perfumes and flavoring agents.
Mecanismo De Acción
The mechanism of action of (Z)-4-Octen-1-ol depends on its specific application. In biological systems, it may interact with olfactory receptors or other molecular targets involved in pheromone signaling. The hydroxyl group and the double bond play crucial roles in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
(E)-4-Octen-1-ol: The “E” isomer has the higher priority substituents on opposite sides of the double bond, leading to different chemical and physical properties.
1-Octen-3-ol: Another unsaturated alcohol with the double bond and hydroxyl group in different positions, resulting in distinct reactivity and applications.
4-Octanol: A saturated alcohol with no double bond, exhibiting different chemical behavior compared to (Z)-4-Octen-1-ol.
Uniqueness:
Geometric Configuration: The “Z” configuration of this compound imparts unique chemical properties, such as specific reactivity in oxidation and reduction reactions.
Biological Activity: Its role in pheromone signaling distinguishes it from other similar compounds, making it valuable in biological research.
Propiedades
Número CAS |
54393-36-1 |
|---|---|
Fórmula molecular |
C8H16O |
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
(Z)-oct-4-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h4-5,9H,2-3,6-8H2,1H3/b5-4- |
Clave InChI |
OZQBPZSICOOLGU-PLNGDYQASA-N |
SMILES isomérico |
CCC/C=C\CCCO |
SMILES canónico |
CCCC=CCCCO |
Densidad |
0.844-0.851 |
Descripción física |
Clear, colourless liquid; Powerful, sweet, earthy odour with a strong herbaceous note |
Solubilidad |
Insoluble in water; soluble in non-polar organic solvents Soluble (in ethanol) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


